molecular formula C16H20N4O2S B2486418 2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1787882-10-3

2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2486418
CAS No.: 1787882-10-3
M. Wt: 332.42
InChI Key: NRYNUUIJLCNBCG-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Coupling Reactions: The thiazole and piperidine rings are then coupled with the pyridine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Acetamide Formation: Finally, the methoxy group and acetamide moiety are introduced through esterification and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole, pyridine, and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(1-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-4-yl)acetamide
  • 2-methoxy-N-(1-(4-(pyridin-4-yl)thiazol-2-yl)piperidin-4-yl)acetamide
  • 2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-3-yl)acetamide

Uniqueness

The uniqueness of 2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity

Properties

IUPAC Name

2-methoxy-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-22-10-15(21)18-13-4-7-20(8-5-13)16-19-14(11-23-16)12-3-2-6-17-9-12/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYNUUIJLCNBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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